
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (NPOX) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. NPOX is a yellow crystalline powder that is soluble in organic solvents and exhibits strong fluorescence properties.
Applications De Recherche Scientifique
Synthesis and Biological Applications
- Synthesis and Characterization : A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized, originating from 3-nitrobenzoic acid, and characterized using various spectroscopic analyses. These derivatives exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, comparable to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
Enzyme Inhibition Studies
- Enzyme Inhibition : The structural characterization and enzyme inhibition studies of S-substituted derivatives of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol were conducted. The derivatives were evaluated for their ability to inhibit certain enzymes, which is crucial in the development of therapeutic agents (M. Abbasi et al., 2013).
Antimicrobial and Hemolytic Activity
- Antimicrobial and Hemolytic Screening : Newly synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives exhibited antimicrobial activity against selected microbial species. Some compounds showed less toxicity and are considered for further biological screening (Samreen Gul et al., 2017).
Green Chemistry Approach
- Ultrasound-Assisted Synthesis : A novel, environmentally friendly synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives was achieved using ultrasound-assisted reactions. These derivatives showed broad-spectrum antimicrobial and remarkable antioxidant properties, and are potent candidates for treating various diseases including cancer and diabetes (Elahe Yarmohammadi et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Oxadiazole derivatives, including this compound, were studied for their ability to inhibit corrosion in mild steel. These compounds were found effective in controlling steel dissolution, making them useful in industrial applications (Vikas Kalia et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
The exact mode of action of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other nitrophenyl compounds .
Biochemical Pathways
Related compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized . The impact of these properties on the bioavailability of the compound is currently unknown and would require further investigation.
Result of Action
Related compounds have shown a broad spectrum of biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBROPFHVKCQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355258 | |
| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41421-07-2 | |
| Record name | 41421-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



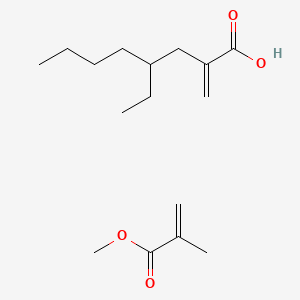


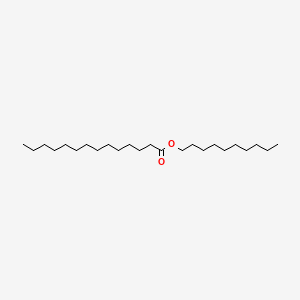
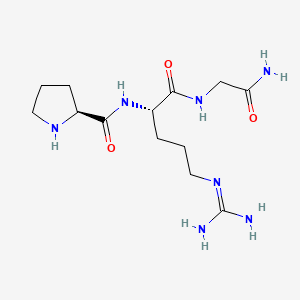
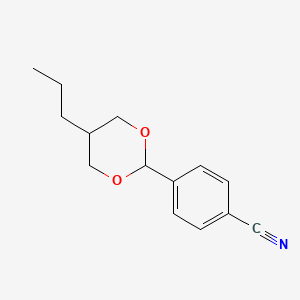
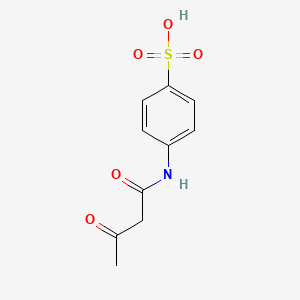


![Ethanesulfonic acid, 2-[[(4-amino-2,5-dichlorophenyl)sulfonyl]amino]-](/img/structure/B1618431.png)

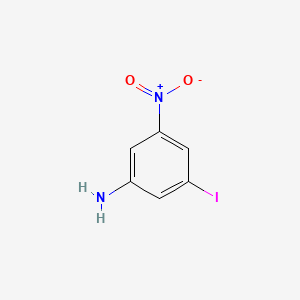

![4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1618435.png)